molecular formula C9H14O B082598 Spiro[4.4]nonan-1-one CAS No. 14727-58-3

Spiro[4.4]nonan-1-one

Cat. No. B082598
CAS RN: 14727-58-3
M. Wt: 138.21 g/mol
InChI Key: QRYJGVNQNLCGGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Spiro[4.4]nonan-1-one derivatives has been explored through various methods. One approach involves the catalytic or stoichiometric hydrogenation of spiro[4.4]nonane-1,6-dione, showcasing the impact of hydrogenating agents on the stereoselectivity of the resulting products (Chan et al., 1995). Another method uses FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives to synthesize spiro[4.4]nonane and its derivatives, highlighting the influence of the α′-substituent and trimethylsilyl group on product yield (Kuroda et al., 2000).

Molecular Structure Analysis

The molecular structure of spiro compounds, including Spiro[4.4]nonan-1-one, is characterized by spiroconjugation where two π-systems are joined at a spiro atom, leading to unique structural properties. The structure of trans, trans-spiro[4.4]nonane-1,6-diol, a related compound, has been determined by X-ray crystallography, providing insights into the stereochemical aspects of these molecules (Haumann et al., 1996).

Chemical Reactions and Properties

Spiro[4.4]nonan-1-one derivatives participate in a variety of chemical reactions due to their reactive sites. For instance, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives can be synthesized through a four-component reaction catalyzed by piperidine under ultrasound irradiation, demonstrating their versatility in combinatorial chemistry (Zou et al., 2012).

Physical Properties Analysis

The physical properties of Spiro[4.4]nonan-1-one derivatives are influenced by their molecular structure. For example, spiroconjugation affects bond lengths and angles, as seen in the comparison of spiro[4.4]nona-1,3,7-triene and related structures. This spiroconjugation leads to slight shortening of double bonds and elongation of single bonds connecting the spiro atom, impacting the compound's physical characteristics (Haumann et al., 1996).

Chemical Properties Analysis

The chemical properties of Spiro[4.4]nonan-1-one derivatives are determined by their functional groups and the spirocyclic structure. These compounds exhibit a range of reactivities and can undergo various transformations, including cyclization reactions and rearrangements, showcasing their chemical versatility and potential for synthesis of complex molecular architectures (Ghatpande et al., 2020).

Scientific Research Applications

  • Synthesis of Enantiomers : Enantiomers of spiro[4.4]nonadiene have been synthesized, highlighting the potential for creating optically active compounds in this chemical class (Gerlach & Müller, 1972).

  • Nazarov Cyclization Applications : Spiro[4.5]decane and spiro[4.4]nonane ring systems were synthesized using Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives, demonstrating the versatility of this chemical framework (Kuroda et al., 2000).

  • Hydrogenation Studies : Research on the hydrogenation of spiro[4.4]nonane-1,6-dione to produce spiro[4.4]nonane-1,6-diols showed significant effects of catalysts and solvents on product stereoselectivity, indicating the complexity and potential for tailored synthesis in this domain (Chan et al., 1995).

  • Palladium-Catalyzed Domino Cyclization : Spiro[4.4]nonane skeleton was synthesized via palladium-catalyzed domino cyclization, which is important for creating complex molecular structures (Doi et al., 2007).

  • Study of Angular Distortions : Analysis of angular distortions in polycyclic compounds containing spiro[4.4]nonane substructures provided insights into the stereochemistry and strain in such molecules, which is crucial for understanding their chemical behavior (Luef et al., 1987).

  • Rhodium(II)-Carbenoid C–H Insertion Reactions : The synthesis of spiro[4.4]nonane-α,β′-diones via Rhodium-catalyzed C–H insertions highlighted the synthetic utility of this chemical framework (Aburel et al., 2000).

  • Synthesis in Immunotherapy : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, relevant in the context of immunosuppressive triterpenoids, was demonstrated, showing the potential of this framework in drug development (Zhang & Nan, 2017).

properties

IUPAC Name

spiro[4.4]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-3-7-9(8)5-1-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYJGVNQNLCGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.4]nonan-1-one

CAS RN

14727-58-3
Record name spiro[4.4]nonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
LG Cool, Y Kim, E Zavarin, GE Ball - Phytochemistry, 1994 - Elsevier
PII: S0031-9422(00)89652-1 Page 1 Page 2 I284 LG CWX. et al. Tahlc I. “C and ‘H NMR spectral data (6, ppm from TMS) and 2D correlations* of bakeroi 2 and 4 (“C: 125 MH& ‘H: 500 …
Number of citations: 22 www.sciencedirect.com
HC Brown, J Chandrasekharan… - Journal of the …, 1988 - ACS Publications
Diisopinocampheylchloroborane, readily prepared in both enantiomers in high chemical and optical purities (99% ee) via hydroboration followed by treatment with dry hydrogen …
Number of citations: 410 pubs.acs.org
MS Matta, MF Rohde - Archives of Biochemistry and Biophysics, 1973 - Elsevier
The α-chymotrypsin-catalyzed hydrolysis rates of p-nitrophenyl cyclopentane-carboxylate (I), p-nitrophenyl indan-2-carboxylate (II), and p-nitrophenyl spiro-[4.4]nonane-2-carboxylate (III…
Number of citations: 1 www.sciencedirect.com
HC Brown, J Chandrasekharan… - The Journal of Organic …, 1986 - ACS Publications
(-)-Diisopinocampheylchloroborane, which reduces many aralkyl and heteroaralkyl ketones with re-markably high stereoselectivity, has now been found to reduce «-tertiary alkyl …
Number of citations: 59 pubs.acs.org
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
Potassium 9-0-(l, 2: 5, 6-di-0-isopropylidene-«-D-glucofuranosyl)-9-boratabicyclo [3.3. 1] nonane (9-O-DIPGF-9-BBNH, K-glucoride), a new stable chiral borohydride reducing agent, …
Number of citations: 99 pubs.acs.org
A Voituriez, A Marinetti, M Gicquel - Synlett, 2015 - thieme-connect.com
This account describes the use of phosphines as simple organocatalysts that catalyze the synthesis of complex spirocyclic compounds. Besides our own results, coverage of relevant …
Number of citations: 50 www.thieme-connect.com
L Fitjer, A Kanschik, R Gerke - Tetrahedron, 2004 - Elsevier
A new approach to helical primary structures of four-membered rings uses a cycloaddition of a trimethylenketeniminium salt to suitable tailored methylenecyclobutanes to assemble the …
Number of citations: 17 www.sciencedirect.com
K Kakiuchi, H Okada, N Kanehisa, Y Kai… - The Journal of …, 1996 - ACS Publications
Acid-catalyzed rearrangement of 5-cyclopentylidenecyclooctanone derivatives 9a−c was examined to obtain polyspiropolyquinanes 11a−c, considered to have a unique helical structure…
Number of citations: 14 pubs.acs.org
MM Rogic - The Journal of Organic Chemistry, 2000 - ACS Publications
The reductions of a more elaborate prostereogenic nonchiral and chiral ketones with the representative borane reagents derived from (+)-α-pinene confirm that the overall …
Number of citations: 7 pubs.acs.org
M Harmata, S Elomari, CL Barnes - Journal of the American …, 1996 - ACS Publications
The intramolecular 4 + 3 cycloaddition of oxyallylic and alkoxyallylic cations has been studied. Cyclopentenyl oxyallylic cations tethered to a furan by a three or four carbon chain react …
Number of citations: 66 pubs.acs.org

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